MicrandilactoneB
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Micrandilactone B is typically isolated from the leaves and stems of Schisandra micrantha. The plant material is air-dried, powdered, and extracted with 70% aqueous acetone at room temperature . The extract is then partitioned successively with petroleum ether and ethyl acetate. The ethyl acetate extract is subjected to column chromatography over silica gel, eluting with a chloroform-acetone gradient system to yield various fractions . Further purification is achieved using reverse-phase high-performance liquid chromatography (RP-HPLC) with a methanol-water gradient .
Industrial Production Methods
Currently, there are no well-documented industrial production methods for Micrandilactone B. The compound is primarily obtained through extraction and purification from natural sources, which may limit its large-scale production.
Chemical Reactions Analysis
Types of Reactions
Micrandilactone B undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, hydroxide ions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydroxylated compounds .
Scientific Research Applications
Micrandilactone B has several scientific research applications, including:
Chemistry: Used as a model compound for studying nortriterpenoid synthesis and reactivity.
Mechanism of Action
Micrandilactone B exerts its effects primarily through its interaction with HIV-1 replication pathways. The compound inhibits the replication of the virus, thereby reducing its ability to proliferate . The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure is believed to play a crucial role in its activity .
Comparison with Similar Compounds
Micrandilactone B is unique among nortriterpenoids due to its highly oxygenated norcycloartane skeleton. Similar compounds include:
Micrandilactone C: Another nortriterpenoid isolated from Schisandra micrantha, also exhibiting potent anti-HIV activity.
Schinortriterpenoids: A class of triterpenoids found in the Schisandraceae family, known for their diverse biological activities, including anti-HIV, anti-tumor, and anti-inflammatory properties.
Micrandilactone B stands out due to its specific structural features and potent anti-HIV activity, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C29H40O8 |
---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
(1S,3R,7R,10S,13R,14R,16S,18R,19R)-1-hydroxy-18-[(1S,2S)-1-hydroxy-1-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]propan-2-yl]-9,9,19-trimethyl-4,8,15-trioxahexacyclo[11.8.0.03,7.03,10.014,16.014,19]henicosan-5-one |
InChI |
InChI=1S/C29H40O8/c1-14-10-17(34-24(14)32)23(31)15(2)16-11-21-29(36-21)19-7-6-18-25(3,4)35-20-12-22(30)37-28(18,20)13-27(19,33)9-8-26(16,29)5/h10,15-21,23,31,33H,6-9,11-13H2,1-5H3/t15-,16+,17-,18-,19+,20+,21-,23-,26+,27-,28+,29-/m0/s1 |
InChI Key |
NOPJKUNZSJEAIR-CKJYOAKFSA-N |
SMILES |
CC1=CC(OC1=O)C(C(C)C2CC3C4(C2(CCC5(C4CCC6C(OC7C6(C5)OC(=O)C7)(C)C)O)C)O3)O |
Isomeric SMILES |
CC1=C[C@H](OC1=O)[C@H]([C@@H](C)[C@H]2C[C@H]3[C@@]4([C@@]2(CC[C@]5([C@H]4CC[C@@H]6[C@]7(C5)[C@@H](CC(=O)O7)OC6(C)C)O)C)O3)O |
Canonical SMILES |
CC1=CC(OC1=O)C(C(C)C2CC3C4(C2(CCC5(C4CCC6C(OC7C6(C5)OC(=O)C7)(C)C)O)C)O3)O |
Synonyms |
micrandilactone B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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